2-Pentene, 4-chloro-, (2E)-

説明

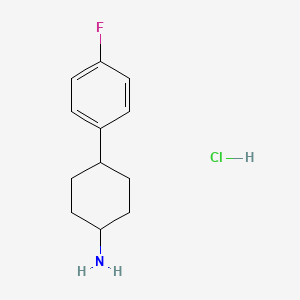

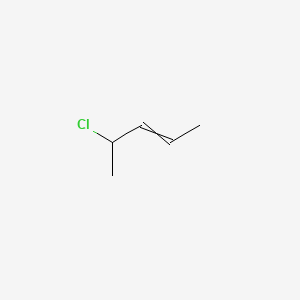

2-Pentene, 4-chloro-, (2E)- is a useful research compound. Its molecular formula is C5H9Cl and its molecular weight is 104.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Pentene, 4-chloro-, (2E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentene, 4-chloro-, (2E)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-chloropent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-3-4-5(2)6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKCIOTUMHPTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015832 | |

| Record name | 4-Chloro-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-99-7 | |

| Record name | 4-Chloro-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the reaction mechanisms for thermal decomposition differ between cis- and trans-4-chloro-2-pentene?

A2: The cis isomer likely decomposes via a six-centre elimination involving a hydrogen atom at the 1-position, suggested by its A factor. [] The trans isomer, with a higher activation energy, likely undergoes a typical four-center elimination, with resonance stabilization of the forming double bond lowering the energy barrier. [] An alternative mechanism involving isomerization of the trans to the cis isomer followed by rapid decomposition is also possible. []

Q2: Can 4-chloro-2-pentene be used to introduce a pentenyl group into aromatic amines?

A3: Yes, 4-chloro-2-pentene serves as an effective reagent for introducing a pentenyl group into aromatic amines. [, ] This can be achieved through two main pathways:

- N-alkenylation: Reacting 4-chloro-2-pentene with aromatic amines in the presence of triethylamine leads to N-(1-methyl-2-butenyl) arylamines. []

- C-alkenylation: Performing the reaction with an excess of the aromatic amine instead of triethylamine results in C-alkenylation. This occurs through initial N-alkenylation followed by a Claisen amino-rearrangement, catalyzed by the HCl generated in situ. []

Q3: What is the regioselectivity of the C-alkenylation reaction with 4-chloro-2-pentene?

A4: While both ortho- and para-substituted products are observed, the reaction generally favors ortho-substitution. [] Factors influencing regioselectivity include the presence and position of substituents on the aromatic amine. []

Q4: Can 4-chloro-2-pentene participate in palladium-catalyzed reactions?

A5: Yes, 4-chloro-2-pentene participates in palladium-catalyzed propargylallylation reactions with activated olefins and allenylstannanes. [] These reactions are highly regioselective, with the propargyl group adding to the carbon bearing the activating group on the olefin and the allyl group adding to the other olefinic carbon. []

Q5: What model compounds have been used to study the reactivity of 4-chloro-2-pentene with triphenylaluminum?

A6: To understand the potential for improving the heat stability of PVC through phenylation, 4-chloro-2-pentene served as a model for in-chain allylic chlorines in reactions with triphenylaluminum. [] This reaction, alongside studies with other model compounds like 3-chloro-1-butene and tert-butyl chloride, provided insights into the reactivity of different chlorine moieties in PVC. []

Q6: Has 4-chloro-2-pentene been utilized in the synthesis of any potentially useful compounds?

A7: Research demonstrates the use of 4-chloro-2-pentene in synthesizing quaternary ammonium salts, some of which exhibit bactericidal activity and potential as inhibitors of hydrogen sulfide corrosion in the petroleum industry. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate](/img/structure/B3241301.png)

![2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-](/img/structure/B3241339.png)

![Pyridine, 2-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B3241343.png)